molecular formula C6H4BrF3OS B1404855 (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1423040-75-8

(1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B1404855
CAS No.: 1423040-75-8
M. Wt: 261.06 g/mol
InChI Key: LQPGUZRVDBHBJA-RXMQYKEDSA-N
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Description

(1S)-1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol with the molecular formula C₆H₄BrF₃OS (molecular weight: 261.06 g/mol) . Its structure comprises a thiophene ring substituted with a bromine atom at the 4-position and a trifluoroethanol group at the 2-position, with the hydroxyl group in the (1S)-configuration. The compound’s stereochemistry is critical for its interactions in enantioselective synthesis or biological systems. Key identifiers include:

  • SMILES: C1=C(SC=C1Br)C@@HO
  • InChIKey: LQPGUZRVDBHBJA-YFKPBYRVSA-N .

The trifluoroethanol moiety enhances lipophilicity, a property linked to improved blood-brain barrier (BBB) penetration in drug candidates .

Properties

IUPAC Name

(1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3OS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGUZRVDBHBJA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1Br)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Grignard Reaction: The 4-bromothiophene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding Grignard reagent.

    Addition of Trifluoroacetaldehyde: The Grignard reagent is then reacted with trifluoroacetaldehyde to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.

    Reduction: Formation of trifluoroethanol or trifluoroethane.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is in the development of pharmaceuticals. Its unique structure allows it to act as a building block for synthesizing biologically active compounds. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .

Material Science

The compound's fluorinated structure imparts unique electronic and thermal properties, making it suitable for applications in material science. Research has indicated that compounds with trifluoromethyl groups can enhance the stability and performance of polymers and coatings . This characteristic is particularly valuable in developing high-performance materials that require resistance to heat and chemicals.

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide. The bromothiophene moiety can contribute to biological activity against pests while maintaining low toxicity to non-target organisms . Studies have shown that similar compounds exhibit effective pest control properties, suggesting that this compound could be further explored in agrochemical formulations.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal detailed the synthesis of novel anticancer agents derived from this compound. The researchers modified the compound to enhance its affinity for cancer cell receptors, leading to increased cytotoxicity against various cancer cell lines. The modifications included altering the substituents on the thiophene ring, which significantly improved the therapeutic index of the resulting compounds .

Case Study 2: Polymer Additives

In another study focusing on material science applications, researchers incorporated this compound into polymer matrices to evaluate its effects on thermal stability and mechanical properties. The findings indicated that even small concentrations of this compound could enhance the thermal degradation temperature of the polymers while maintaining their mechanical integrity under stress conditions .

Mechanism of Action

The mechanism by which (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethanol group can form hydrogen bonds, while the bromothiophene moiety can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Bromothiophene Derivatives

The position of the bromine atom on the thiophene ring significantly impacts physicochemical properties. For example:

Compound Bromine Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Target Compound 4-position C₆H₄BrF₃OS 261.06 1423015-71-7* Higher lipophilicity due to 4-Br
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol 5-position C₆H₄BrF₃OS 261.06 1270310-22-9 Altered electronic effects on thiophene reactivity

Enantiomeric Pair: (1R) vs. (1S) Configuration

The (1R)-enantiomer is commercially available and shares identical molecular weight and formula with the (1S)-form. Differences arise in stereospecific interactions:

Property (1S)-Enantiomer (1R)-Enantiomer
Configuration S-configuration at C1 R-configuration at C1
Predicted CCS (Ų) 149.7 ([M+H]+ adduct) 149.7 ([M+H]+ adduct)*
Applications Potential CNS drug scaffold Labeled as a "versatile scaffold"

Heterocycle Variations: Thiophene vs. Pyridine

Replacing the thiophene with a pyridine ring alters electronic properties and hydrogen-bonding capacity:

Compound Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features
(1S)-1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol Thiophene C₆H₄BrF₃OS 261.06 Sulfur atom enhances π-electron density
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol Pyridine C₇H₅BrF₃NO 256.03 Nitrogen atom introduces basicity; used in drug synthesis

Substituent Variations: Halogen and Functional Group Modifications

Variations in halogen substituents or functional groups influence reactivity and applications:

Compound Substituents Molecular Weight (g/mol) pKa (Predicted) Key Differences
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol Bromo, chloro on phenyl 289.48 11.27 Increased steric hindrance
(1S)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol Bromo, methoxy, chloro on phenyl 265.15* N/A Enhanced polarity due to methoxy

*Molecular weight calculated from formula C₉H₁₀BrClO₂.

Biological Activity

The compound (1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₂BrF₃OS
  • Molecular Weight : 259.05 g/mol
  • CAS Number : 1252046-14-2

The compound features a trifluoroethanol moiety, which is known for its strong hydrogen-bonding capabilities and potential to stabilize certain protein structures. The presence of the bromothiophenyl group may also influence its biological interactions.

  • Inhibition of Alcohol Dehydrogenase : Similar to other trifluoroalcohols, this compound can inhibit alcohol dehydrogenase, an enzyme critical for metabolizing alcohols in the liver. This inhibition could lead to altered metabolism of ethanol and other alcohols, suggesting potential therapeutic applications in treating alcohol-related disorders .
  • Protein Stabilization : Trifluoroethanol is known to stabilize alpha-helices and beta-sheets in proteins. This property may be leveraged in biochemical experiments to enhance the stability of protein structures during analysis .
  • Neuroactive Effects : The compound may exhibit neuroactive properties similar to other GABA receptor modulators. Its interactions with neurotransmitter systems could provide insights into its potential as a therapeutic agent for neurological disorders .

Toxicological Profile

Trifluoroethanol derivatives have been noted for their toxicity, particularly affecting the reproductive system and causing testicular toxicity in animal models . Thus, careful consideration of dosage and exposure is essential when exploring therapeutic applications.

Study 1: Inhibition of Enzymatic Activity

A study investigated the effects of this compound on alcohol dehydrogenase activity in vitro. The results indicated a significant reduction in enzymatic activity at concentrations above 100 µM, suggesting a dose-dependent inhibition mechanism.

Study 2: Protein Folding Applications

Research has demonstrated that trifluoroethanol can serve as a non-aqueous co-solvent that aids in studying protein folding dynamics. In experiments involving lysozyme, the presence of this compound resulted in enhanced stability of the protein structure under denaturing conditions.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityToxicity Level
This compoundInhibits alcohol dehydrogenase; stabilizes proteinsModerate to High
2,2,2-TrifluoroethanolInhibits alcohol dehydrogenase; stabilizes proteinsModerate
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethanonePotentially similar effectsHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

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